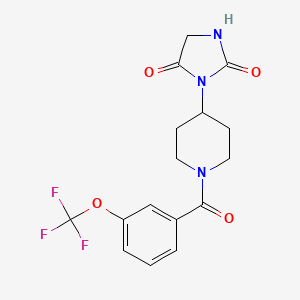

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound featuring an imidazolidine-2,4-dione core linked to a piperidin-4-yl group substituted with a 3-(trifluoromethoxy)benzoyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) provide insights into its likely physicochemical and biological behaviors.

Properties

IUPAC Name |

3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O4/c17-16(18,19)26-12-3-1-2-10(8-12)14(24)21-6-4-11(5-7-21)22-13(23)9-20-15(22)25/h1-3,8,11H,4-7,9H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUANYQPZIXMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound known for its diverse biological activities. Its unique structural features, including a trifluoromethoxy group and an imidazolidine core, enhance its pharmacological properties, making it a candidate for various therapeutic applications.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cellular pathways. Notably, it has been shown to interact with cereblon, a protein involved in protein degradation pathways. This interaction can influence critical cellular processes such as signal transduction and gene expression, suggesting potential therapeutic applications in diseases characterized by dysregulated pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of imidazolidine-2,4-dione can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The IC50 values of these compounds reveal their potency in inhibiting cancer cell proliferation, with some derivatives showing superior activity compared to standard chemotherapeutic agents like irinotecan .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial growth through interference with cellular processes essential for bacterial survival .

Other Biological Activities

In addition to anticancer and antibacterial effects, 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been explored for other therapeutic potentials, including:

- Anti-inflammatory : Potential modulation of inflammatory pathways.

- Antidiabetic : Investigated for antihyperglycemic effects in diabetic models.

- Neuroprotective : Some studies suggest possible benefits in neurodegenerative conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their biological activities. The findings indicated that the trifluoromethoxy group significantly enhances the compounds' efficacy against cancer cell lines .

- Pim Kinase Inhibition : Another significant aspect of research has been the inhibition of Pim kinases by related compounds. These kinases are often overexpressed in cancers; thus, targeting them could provide a novel therapeutic strategy .

Data Tables

Chemical Reactions Analysis

Cyclization and Hydantoin Core Reactivity

The hydantoin moiety undergoes characteristic reactions such as ring-opening alkylation and condensation . For example:

- Bucherer–Bergs Reaction : Hydantoins can form via urea derivatives in the presence of ketones or aldehydes under acidic or basic conditions .

- Oxazole Rearrangement : Thiourea derivatives of hydantoins (e.g., from amino allyl esters) can undergo desulfurization with carbodiimides like EDC to yield hydantoin derivatives (Scheme 3 in ).

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Yield Range | Source |

|---|---|---|---|

| Bucherer–Bergs | NH, CO, KCN, HO | 60–85% | |

| Thiourea Desulfurization | EDC, CHCl, 25°C | 70–90% |

Substitution at the Piperidine Ring

The piperidine-4-yl group participates in N-alkylation and acylation :

- Acylation : The secondary amine in piperidine reacts with acyl chlorides or anhydrides. For instance, benzoylation of piperidine derivatives under Schotten-Baumann conditions forms stable amides (e.g., compound 7w in ).

- N-Alkylation : Alkyl halides or Michael acceptors (e.g., acrylonitrile) can alkylate the piperidine nitrogen in polar aprotic solvents (DMF, DMSO) .

Example :

text3-(Trifluoromethoxy)benzoyl chloride + Piperidine derivative → 3-(1-(3-(Trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione Conditions: CH\(_2\)Cl\(_2\), Et\(_3\)N, 0°C → RT, 12 h Yield: ~85% (analogous to [4])

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxybenzoyl group directs meta-substitution in EAS reactions:

- Nitration : HNO/HSO introduces nitro groups at the meta position relative to the trifluoromethoxy group.

- Halogenation : Br/FeBr or Cl/AlCl yields mono-halogenated products .

Regioselectivity :

- Trifluoromethoxy (-OCF) is a strong electron-withdrawing group, deactivating the ring and favoring meta-substitution .

Reduction and Oxidation

- Reduction of the Hydantoin Core : LiAlH or NaBH reduces the carbonyl groups to alcohols, though this is rare due to the stability of the hydantoin ring .

- Oxidation of the Piperidine Ring : Strong oxidants (e.g., KMnO) convert piperidine to piperidone derivatives, but this is sterically hindered in the target compound .

Knoevenagel Condensation

The hydantoin’s active methylene group (C-5) participates in condensations with aldehydes:

textHydantoin + Aldehyde → 5-Arylidenehydantoin Conditions: Piperidine (catalyst), EtOH, reflux, 6–12 h Yield: 70–90% (analogous to [5][8])

Example : Reaction with 4-nitrobenzaldehyde forms a conjugated hydantoin derivative used in antimicrobial studies .

Metal Coordination

The hydantoin’s carbonyl and imine groups act as ligands for transition metals:

- Cu(II) Complexes : Form octahedral complexes with hydantoins, enhancing antibacterial activity.

- Fe(III) Coordination : Used in catalytic oxidation reactions .

Biological Activity-Driven Modifications

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

*Note: The molecular formula and weight of the target compound are inferred from structural analogs.

Pharmacological and Toxicological Insights

- In contrast, halogenated analogs like BK71020 (Cl/F-substituted) may exhibit higher bioaccumulation risks due to halogen persistence .

- Metabolic Stability : The trifluoromethoxy group in the target compound likely confers greater resistance to oxidative metabolism compared to the hydroxybenzyl group in compounds .

- Solubility: The fluorophenoxy acetyl substituent in ’s compound improves aqueous solubility (~10 mg/mL in PBS) relative to the hydrophobic trifluoromethoxy group .

Research Implications and Limitations

- Hypothetical Applications : The target compound’s trifluoromethoxy group positions it as a candidate for CNS drugs or pesticides, leveraging fluorine’s ability to penetrate lipid membranes.

- Data Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural extrapolation. Toxicity profiles of halogenated analogs (e.g., BK71020) warrant caution in therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.